molecular formula C28H32FNO4 B123790 Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate CAS No. 194934-95-7

Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate

Cat. No. B123790
M. Wt: 465.6 g/mol
InChI Key: CHEYRYWZYKYUHU-CCEZHUSRSA-N
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Description

The compound of interest, tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate, is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with tert-butyl groups and Schiff base compounds, which are relevant to the analysis of the compound . The papers detail the synthesis and characterization of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives, which share some structural features with the target compound .

Synthesis Analysis

The synthesis of the related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These starting materials undergo a reaction to form the base dihydrothieno[2,3-c]pyridine dicarboxylate structure, which is then coupled with various aromatic aldehydes to afford the corresponding Schiff base compounds . This process may offer insights into potential synthetic routes for the compound of interest, particularly in the formation of the tert-butyl group and the Schiff base moiety.

Molecular Structure Analysis

The molecular structure of one of the synthesized compounds, specifically (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (2a), was characterized by X-ray crystallographic analysis. The compound crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize the molecular and crystal structure . These findings could be extrapolated to the target compound, suggesting that it may also exhibit intramolecular hydrogen bonding, which could influence its chemical behavior and stability.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of the target compound, the characterization of the related Schiff base compounds can provide a foundation for understanding potential reactivity. The presence of the tert-butyl group and the Schiff base linkage in the related compounds suggests that they may exhibit similar reactivity patterns, such as susceptibility to nucleophilic attack at the carbonyl carbon or participation in hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are not explicitly detailed in the provided papers. However, the use of spectroscopic methods such as FTIR, 1H, and 13C NMR for characterization implies that these compounds have distinct spectroscopic fingerprints that can be used to deduce structural information. The thermal properties and the presence of intramolecular hydrogen bonds would also affect the melting points, solubility, and stability of these compounds . These insights could be relevant to the target compound, as similar structural features may result in analogous properties.

Scientific Research Applications

Improved Manufacturing Process for Fluvastatin

An improved manufacturing process for fluvastatin has been developed, which involves the condensation reaction of a key intermediate with the dianion of tert-butyl acetoacetate, leading to a cost-effective and high-throughput synthesis. This process is crucial for the efficient production of fluvastatin, highlighting the compound's significance in pharmaceutical manufacturing (Fuenfschilling, Hoehn, & Mutz, 2007).

Antioxidant and Stabilizing Properties

Research on antioxidants and light stabilizers reveals the reactions of indolinone nitroxide and phenoxy radicals, contributing to the understanding of how these compounds can serve as stabilizers in polymer degradation. This study provides insights into the stabilization mechanisms of related compounds, which could extend to the stabilization of pharmaceuticals and materials (Carloni et al., 1993).

Steroid 5 Alpha-Reductase Inhibition

A series of derivatives, including those structurally related to the query compound, have been identified as potent inhibitors of steroid 5 alpha-reductase. These findings suggest potential therapeutic applications in treating conditions such as benign prostatic hyperplasia or hair loss (Kumazawa et al., 1995).

Synthesis and Characterization

The synthesis and characterization of related compounds have been extensively studied, including the preparation of carbon-14 labeled fluvastatin for research purposes. These studies are essential for understanding the compound's behavior in biological systems and for developing novel radiolabeled compounds for medical imaging or drug development (Tang, Jones, & Sunay, 1998).

Biological Evaluation

Research into the synthesis, characterization, and biological evaluation of tert-butyl derivatives has been conducted to assess their antibacterial and anthelmintic activities. Although the related compound exhibited moderate anthelmintic activity, these studies underscore the potential for discovering new therapeutic agents (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

tert-butyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21,31H,16-17H2,1-5H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEYRYWZYKYUHU-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110267
Record name 1,1-Dimethylethyl (6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate

CAS RN

375846-25-6
Record name 1,1-Dimethylethyl (6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375846-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (6E)
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